
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of a chiral center in the molecule makes it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or the hydrogenation of the quinoline derivative. Common reagents used in these reactions include hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcohol solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium on carbon or Raney nickel are commonly used to facilitate the hydrogenation process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the fully saturated tetrahydroquinoline derivative using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, tosyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the fully saturated tetrahydroquinoline derivative.
Substitution: Formation of halides or amines depending on the reagent used.
科学研究应用
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of the chiral center can influence the binding affinity and selectivity towards these targets, leading to different biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
相似化合物的比较
Similar Compounds
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-one: The ketone derivative.
1-(1,2,3,4-Tetrahydroquinolin-6-yl)methanol: A similar compound with a different substitution pattern.
Uniqueness
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or other similar compounds. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
(1S)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7-8,12-13H,2-3,6H2,1H3/t8-/m0/s1 |
InChI 键 |
PVICIXINMHHRTA-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1=CC2=C(C=C1)NCCC2)O |
规范 SMILES |
CC(C1=CC2=C(C=C1)NCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)

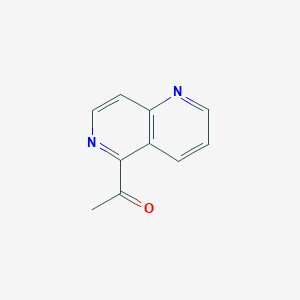
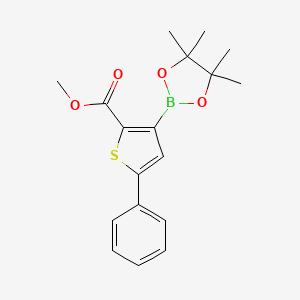
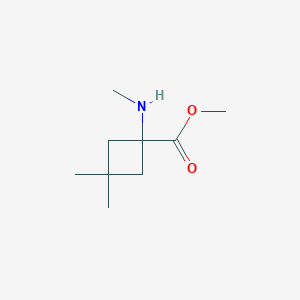
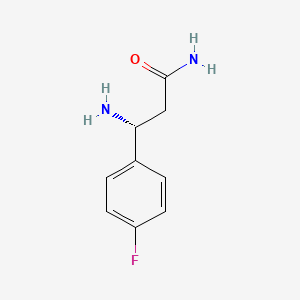
![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
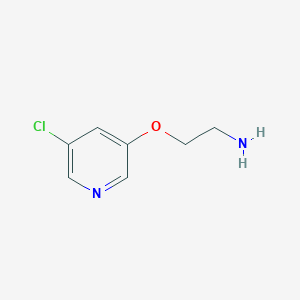
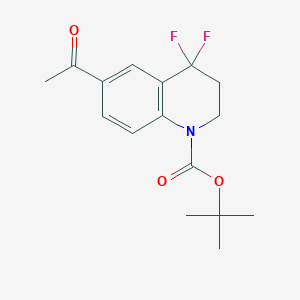

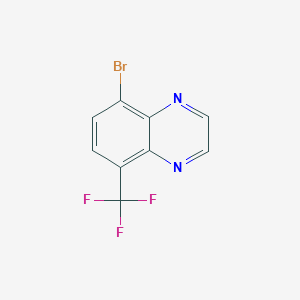
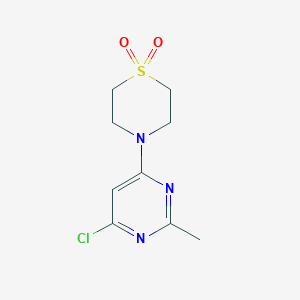
![3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13332882.png)
![Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13332892.png)
